N-(5-amino-1H-indazol-3-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of indazoles, including “N-(5-amino-1H-indazol-3-yl)benzamide”, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles have been studied extensively . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonists
Studies on 4-amino-5-chloro-2-ethoxybenzamides have led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists, with compounds featuring the 1H-indazole ring, including N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indaz ole-3-carboxamide, showing significant activity. This research suggests potential applications in controlling serotonin-related functions (Harada et al., 1995).
Anti-Inflammatory Activity
Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, similar in structure to N-(5-amino-1H-indazol-3-yl)benzamide, have demonstrated anti-inflammatory activities. Specific derivatives of these compounds have shown promising results in reducing inflammation without adverse effects on myocardial function (Lynch et al., 2006).
Antibacterial and Antifungal Activities
Heterocyclic compounds like N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized and tested for their antibacterial and antifungal properties. These compounds have shown effectiveness against various bacteria and fungi, indicating potential uses in combating infectious diseases (Patel & Patel, 2015).
Antipsychotic Agents
Heterocyclic analogues of 1192U90, including N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride, have been evaluated as potential antipsychotic agents. They have shown promising results in binding to dopamine and serotonin receptors, indicating potential applications in treating psychotic disorders (Norman et al., 1996).
Anti-Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for their effectiveness against the influenza A virus, subtype H5N1. Some of these compounds have exhibited significant antiviral activities, suggesting potential use in the treatment of avian influenza (Hebishy et al., 2020).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Substituted benzamides, similar to this compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have shown potential in inhibiting tumor growth in lung and colon carcinoma models (Borzilleri et al., 2006).
Mechanism of Action
While the specific mechanism of action for “N-(5-amino-1H-indazol-3-yl)benzamide” is not mentioned in the search results, indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Future Directions
Indazole-containing derivatives, including “N-(5-amino-1H-indazol-3-yl)benzamide”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing synthetic approaches to indazoles and exploring their potential medicinal applications .
Properties
IUPAC Name |
N-(5-amino-1H-indazol-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-10-6-7-12-11(8-10)13(18-17-12)16-14(19)9-4-2-1-3-5-9/h1-8H,15H2,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHVSDPWMTXMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624707 | |
Record name | N-(5-Amino-1H-indazol-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
599183-42-3 | |
Record name | N-(5-Amino-1H-indazol-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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